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Compound of Interest

Compound Name: 2,3,5-Tribromo-6-methylpyridine

Cat. No.: B183716

Introduction

In the fields of medicinal chemistry, agrochemical synthesis, and materials science, the pyridine
scaffold is a cornerstone for the development of novel functional molecules.[1][2] Among the
vast array of pyridine-based building blocks, polyhalogenated pyridines offer a unique platform
for constructing complex molecular architectures through sequential and site-selective
functionalization.[3][4][5] 2,3,5-Tribromo-6-methylpyridine (CAS No: 3430-15-7) is a versatile
and highly reactive intermediate whose distinct arrangement of bromine atoms allows for
controlled, regioselective derivatization.[6]

This guide provides an in-depth exploration of 2,3,5-Tribromo-6-methylpyridine, detailing its
chemical properties, handling procedures, and, most importantly, validated protocols for its
application in cornerstone cross-coupling reactions. The following sections are designed to
provide researchers, scientists, and drug development professionals with the technical insights
and practical steps needed to effectively utilize this powerful synthetic tool.

Compound Profile and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties
and safety requirements is essential.

Physicochemical Properties
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The key properties of 2,3,5-Tribromo-6-methylpyridine are summarized below for quick

reference.
Property Value Reference
CAS Number 3430-15-7 [6]
Molecular Formula CeHaBraN [6][7]
Molecular Weight 329.82 g/mol [6]
Appearance Off-white to light yellow solid [6]1[8]
Storage Conditions Store at 0-8°C in an inert 61(6]

atmosphere

Safety and Handling Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for 2,3,5-Tribromo-6-
methylpyridine was not available in the search, data from structurally similar brominated
pyridines indicates a need for caution. Related compounds are known to cause skin and eye
irritation.[9]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

o Ventilation: All manipulations should be performed inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[10]

¢ Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after
handling.[9] In case of contact, wash the affected area immediately with plenty of water.[9]

o Spills: In the event of a spill, contain the material and clean it up using appropriate methods
for solid chemical waste, avoiding dust generation.[10]

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Causality Note: The multiple bromine substituents on the electron-deficient pyridine ring
suggest that this compound and its derivatives may have heightened reactivity and potential

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.chemimpex.com/products/28523
https://www.chemimpex.com/products/28523
https://www.chembk.com/en/chem/Pyridine,%202,3,5-tribromo-6-methyl-
https://www.chemimpex.com/products/28523
https://www.chemimpex.com/products/28523
https://m.chemicalbook.com/ProductChemicalPropertiesCB11932576_EN.htm
https://www.chemimpex.com/products/28523
https://m.chemicalbook.com/ProductChemicalPropertiesCB11932576_EN.htm
https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.benchchem.com/product/b183716?utm_src=pdf-body
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27399&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.tcichemicals.com/BE/en/sds/A1663_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AAH27399&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

biological activity. Therefore, treating it as a hazardous substance is a prudent and necessary
safety measure. Always consult the specific SDS provided by your chemical supplier before
use.

The Principle of Regioselective Cross-Coupling

The synthetic utility of 2,3,5-Tribromo-6-methylpyridine lies in the differential reactivity of its
three carbon-bromine bonds. This reactivity is governed by the electronic properties of the
pyridine ring. The electronegative nitrogen atom withdraws electron density, making the C2
(ortho) and C4 (para) positions more electrophilic and thus more susceptible to oxidative
addition by a palladium(0) catalyst.[11]

For 2,3,5-Tribromo-6-methylpyridine, the expected order of reactivity in palladium-catalyzed
cross-coupling reactions is:

o C2-Br: This position is ortho to the nitrogen, making it the most electron-deficient and
sterically accessible of the three brominated carbons. It is therefore the most reactive site for
initial oxidative addition.

e C5-Br: This position is meta to the nitrogen. Its reactivity is generally lower than that of the
ortho or para positions.

e C3-Br: This position is also meta to the nitrogen and is flanked by the C2 and methyl-
substituted C6 positions, which may introduce some steric hindrance.

This reactivity hierarchy allows for a controlled, stepwise functionalization of the pyridine core.
By carefully selecting reaction conditions (e.g., temperature, reaction time, stoichiometry of
reagents), one can selectively substitute the C2-Br, isolate the mono-substituted product, and
then proceed to functionalize the remaining positions in subsequent steps.
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Regioselective Functionalization Pathway
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Caption: Logical workflow for the sequential functionalization of 2,3,5-Tribromo-6-
methylpyridine.

Detailed Experimental Protocols

The following protocols are generalized starting points for the palladium-catalyzed cross-
coupling of 2,3,5-Tribromo-6-methylpyridine. Optimization of the catalyst, ligand, base,
solvent, and temperature may be required for specific substrates.

General Experimental Workflow

A typical cross-coupling experiment follows a standard workflow, which must be performed
under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
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1. Reagent Preparation
- Dry & degas solvents
- Weigh reagents in glovebox
or under inert gas

:

2. Reaction Setup
- Assemble flame-dried glassware
- Add reagents under Argon/N2
- Degas reaction mixture

3. Reaction Execution
- Heat to desired temperature
- Stir vigorously
- Monitor by TLC/GC-MS

4. Aqueous Workup
- Quench reaction
- Extract with organic solvent
- Wash with brine

5. Purification
- Dry organic layer (e.g., Na2S04)
- Concentrate in vacuo
- Purify by column chromatography

End
(Characterize Product)

Click to download full resolution via product page

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b183716?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond
Formation)

This protocol describes the selective mono-arylation at the C2 position.

e Principle: The Suzuki-Miyaura reaction couples an organohalide with an organoboron
compound (typically a boronic acid) using a palladium catalyst and a base.[12] The base is
essential for activating the organoboron species to facilitate transmetalation.[12]

e Materials:

o 2,3,5-Tribromo-6-methylpyridine (1.0 equiv)

[¢]

Arylboronic acid (1.1 equiv)

o

Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

o

Potassium Carbonate (K2COs), anhydrous (3.0 equiv)

[¢]

1,4-Dioxane and Water (4:1 mixture), degassed

o

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

o Step-by-Step Methodology:

o To a flame-dried Schlenk flask under an argon atmosphere, add 2,3,5-Tribromo-6-
methylpyridine, the arylboronic acid, and K2COs.

o Add the Pd(PPhs)a catalyst to the flask.

o Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

o Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

o Monitor the reaction's progress by TLC or GC-MS, looking for the consumption of the
starting material (typically 4-12 hours).

o Upon completion, cool the mixture to room temperature and quench with water.
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o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0ea.), filter, and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.

» Self-Validation & Troubleshooting:

o Expected Outcome: The primary product should be the 2-aryl-3,5-dibromo-6-
methylpyridine.

o Incomplete Reaction: If the starting material is not fully consumed, consider increasing the
temperature to 100-110 °C or adding a fresh portion of the catalyst.

o Protodeboronation: If significant amounts of the debrominated (but not coupled) starting
material are observed, ensure the base is anhydrous and the inert atmosphere is
maintained. This side reaction is a known issue with some boronic acids.[13]

Protocol 2: Stille Coupling (C-C Bond Formation)

This protocol provides an alternative to Suzuki coupling, particularly useful when the required
boronic acid is unstable.

e Principle: The Stille reaction couples an organohalide with an organostannane (organotin)
reagent, catalyzed by palladium.[14][15] A key advantage is the stability of many
organostannanes, but a significant drawback is the toxicity of tin-containing compounds.[14]

o Materials:
o 2,3,5-Tribromo-6-methylpyridine (1.0 equiv)
o Aryl- or vinyltributylstannane (1.2 equiv)
o Pd(PPhs)a (0.05 equiv)

o Anhydrous and degassed Toluene or DMF
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o

Saturated aqueous Potassium Fluoride (KF) solution (for workup)

o Step-by-Step Methodology:

[e]

To a flame-dried Schlenk flask under argon, add 2,3,5-Tribromo-6-methylpyridine and
the Pd(PPhs)a catalyst.

Add the anhydrous, degassed solvent (e.g., Toluene).

Add the organostannane reagent via syringe.

Seal the flask and heat the mixture to 110 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS (typically 12-24 hours).

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

Wash the organic solution thoroughly with a saturated aqueous KF solution. This step is
crucial as fluoride ions precipitate the tin byproducts as insoluble tributyltin fluoride,
facilitating their removal.[16][17]

Wash the organic layer with brine, dry over anhydrous MgSOa, filter, and concentrate.

Purify the crude material by flash column chromatography.

o Self-Validation & Troubleshooting:

o

o

o

Expected Outcome: Formation of the C2-coupled product.

Sluggish Reaction: Some Stille couplings benefit from additives like copper(l) iodide (Cul)
or lithium chloride (LiCl). If the reaction is slow, a small amount (0.1-0.2 equiv) of Cul can
be added.

Tin Removal: Incomplete removal of tin byproducts is a common issue. Multiple washes
with KF may be necessary. Check for tin residues by *H NMR (broad signals around 0.8-
1.6 ppm).

Protocol 3: Sonogashira Coupling (C-C Bond Formation)
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This protocol is used to install an alkyne moiety, a valuable functional group for further
transformations like click chemistry or as a precursor for other structures.

 Principle: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or
vinyl halide, co-catalyzed by palladium and copper(l) salts in the presence of an amine base.
[18][19][20] The amine acts as both the base and, often, the solvent.

o Materials:

o 2,3,5-Tribromo-6-methylpyridine (1.0 equiv)

o

Terminal Alkyne (1.5 equiv)

[¢]

Pd(PPhs)4 (0.03 equiv)

o

Copper(l) lodide (Cul) (0.06 equiv)

[e]

Triethylamine (EtsN), anhydrous and degassed

(¢]

Anhydrous and degassed THF (optional co-solvent)
o Step-by-Step Methodology:

o To a flame-dried Schlenk flask under argon, add 2,3,5-Tribromo-6-methylpyridine,
Pd(PPhs)4, and Cul.

o Add a 2:1 mixture of degassed EtsN and THF.
o Add the terminal alkyne dropwise to the stirring mixture.

o Stir the reaction at room temperature. The reaction is often mildly exothermic and can
typically be run without external heating.

o Monitor the reaction by TLC (usually complete within 2-6 hours).

o Once complete, remove the solvent under reduced pressure.
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o Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium
chloride (NH4Cl) to remove the amine and copper salts.

o Wash with brine, dry over Na=SOa, filter, and concentrate.

o Purify by flash column chromatography.

» Self-Validation & Troubleshooting:
o Expected Outcome: Formation of 2-(alkynyl)-3,5-dibromo-6-methylpyridine.

o Glaser Coupling: A common side reaction is the homocoupling of the terminal alkyne
(Glaser coupling), promoted by the copper catalyst in the presence of oxygen. Maintaining
a strict inert atmosphere is critical to minimize this.

o No Reaction: Ensure the Cul is of good quality (white or off-white, not green/blue). If the
reaction fails to start, gentle warming to 40-50 °C may initiate it.

Comparative Data and Optimization

The choice of reaction depends on the desired final product and available reagents. The
following table provides a comparative summary to guide experimental design.
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Suzuki-Miyaura . . Sonogashira
Parameter . Stille Coupling .
Coupling Coupling
Coupling Partner Boronic Acid / Ester Organostannane Terminal Alkyne
] Pd(PPhs)a,
Typical Catalyst Pd(PPhs)s, Pdz(dba)s Pd(PPhs)a / Cul
Pd(dppf)Cl2
- K2CO3, Cs2CO0s3, ] )
Base / Additive None (or LiCl) EtsN, DIPEA
K3sPOa4
Typical Temp. 80-120 °C 90-110 °C 25-50 °C
Low toxicity Tolerant of many ) N
Key Advantage ) Mild conditions
byproducts functional groups
) ) o N High toxicity of tin Sensitive to oxygen
Key Disadvantage Boronic acid instability i
reagents (Glaser coupling)
Conclusion

2,3,5-Tribromo-6-methylpyridine is a highly valuable and versatile reagent for the synthesis
of complex, substituted pyridines. Its well-defined hierarchy of C-Br bond reactivity enables
chemists to perform sequential cross-coupling reactions with a high degree of control. By
understanding the principles of regioselectivity and employing validated protocols such as the
Suzuki-Miyaura, Stille, and Sonogashira couplings, researchers can efficiently generate diverse
libraries of molecules for applications in drug discovery, agrochemicals, and materials science.
The protocols and insights provided herein serve as a robust foundation for the successful
application of this powerful synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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